![molecular formula C18H14O3 B14421355 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol CAS No. 82050-45-1](/img/structure/B14421355.png)
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol is a complex organic compound with the molecular formula C18H14O3 This compound is characterized by its unique tetrahydrotetrapheno structure, which includes an oxirene ring and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the oxirene ring and the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.
Aplicaciones Científicas De Investigación
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol involves its interaction with specific molecular targets. The oxirene ring and hydroxyl groups play a crucial role in its reactivity and binding to enzymes or receptors. The pathways involved often include oxidative stress responses and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
8,9-Epoxyacorenon-B: Another compound with an oxirene ring, but with different substituents and properties.
1a,11b-Dihydrotetrapheno[5,6-b]oxirene: Similar structure but lacks the hydroxyl groups present in 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol.
Uniqueness
This compound is unique due to its specific arrangement of the oxirene ring and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications.
Propiedades
Número CAS |
82050-45-1 |
|---|---|
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
5-oxapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),7,10,12(17),13,18-heptaene-15,16-diol |
InChI |
InChI=1S/C18H14O3/c19-15-5-4-11-12(17(15)20)3-1-9-8-14-10(7-13(9)11)2-6-16-18(14)21-16/h1-8,15-20H |
Clave InChI |
ZXUZRBTXSKOEAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=CC4=C(C=CC5C4O5)C=C32)C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


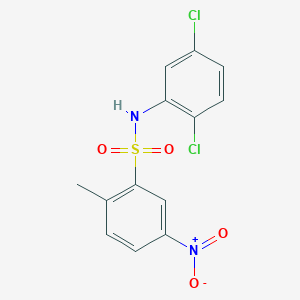
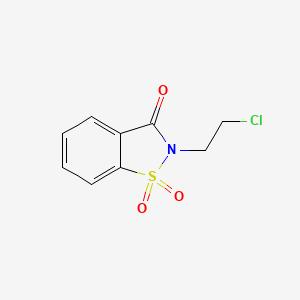
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
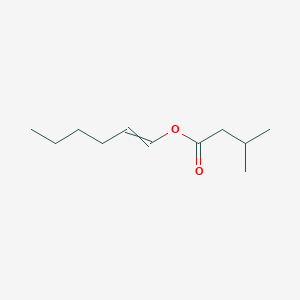
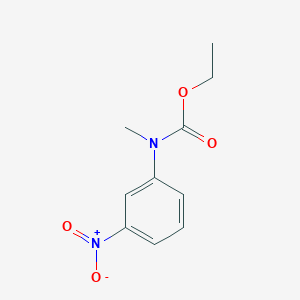
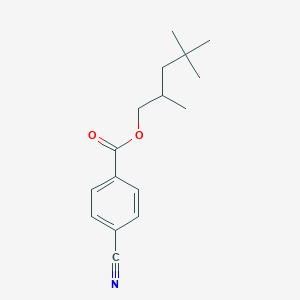
![[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate](/img/structure/B14421312.png)

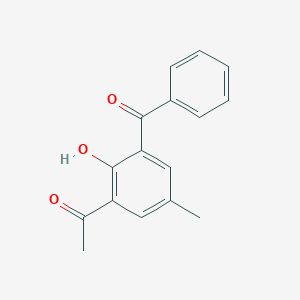

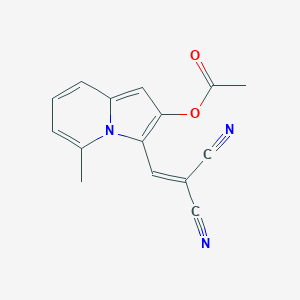
![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421346.png)

